molecular formula C15H14O3 B14365485 (4-Methylphenyl)methyl 3-hydroxybenzoate CAS No. 90730-01-1

(4-Methylphenyl)methyl 3-hydroxybenzoate

Cat. No.: B14365485
CAS No.: 90730-01-1
M. Wt: 242.27 g/mol
InChI Key: LNKHORQVLDACEV-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl 3-hydroxybenzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of 3-hydroxybenzoic acid with (4-methylphenyl)methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)methyl 3-hydroxybenzoate typically involves the esterification reaction between 3-hydroxybenzoic acid and (4-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.

    Reduction: Formation of (4-methylphenyl)methyl 3-hydroxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: (4-Methylphenyl)methyl 3-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be used in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. It may also find applications in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid and (4-methylphenyl)methanol. These products can further participate in various biochemical pathways. The aromatic ring of the compound can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Methyl 3-hydroxybenzoate: Similar structure but with a methyl group instead of the (4-methylphenyl)methyl group.

    Ethyl 3-hydroxybenzoate: Similar structure but with an ethyl group instead of the (4-methylphenyl)methyl group.

    (4-Methylphenyl)methyl benzoate: Similar structure but without the hydroxyl group on the benzene ring.

Uniqueness: (4-Methylphenyl)methyl 3-hydroxybenzoate is unique due to the presence of both the (4-methylphenyl)methyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

90730-01-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methylphenyl)methyl 3-hydroxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-15(17)13-3-2-4-14(16)9-13/h2-9,16H,10H2,1H3

InChI Key

LNKHORQVLDACEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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